molecular formula C8H12O2 B13505228 3-Ethynyl-2,2-dimethyl-1,4-dioxane

3-Ethynyl-2,2-dimethyl-1,4-dioxane

Cat. No.: B13505228
M. Wt: 140.18 g/mol
InChI Key: BWVDLHUPKNZNJA-UHFFFAOYSA-N
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Description

3-Ethynyl-2,2-dimethyl-1,4-dioxane is an organic compound with the molecular formula C8H12O2 It is a liquid at room temperature and is known for its unique structure, which includes an ethynyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2,2-dimethyl-1,4-dioxane typically involves the reaction of 2,2-dimethyl-1,4-dioxane with an ethynylating agent. One common method is the use of acetylene gas in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the ethynyl group to the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and quality control to meet industry standards. The use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2,2-dimethyl-1,4-dioxane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethynyl-2,2-dimethyl-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,2-dimethyl-1,4-dioxane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

    1,3-Dioxane-4,6-dione: Another compound with a dioxane ring but different substituents.

Uniqueness

3-Ethynyl-2,2-dimethyl-1,4-dioxane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to other dioxane derivatives. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethynyl-2,2-dimethyl-1,4-dioxane

InChI

InChI=1S/C8H12O2/c1-4-7-8(2,3)10-6-5-9-7/h1,7H,5-6H2,2-3H3

InChI Key

BWVDLHUPKNZNJA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCO1)C#C)C

Origin of Product

United States

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